(3-Amino-2-hydroxypropyl)-methylphosphinic acid

Description

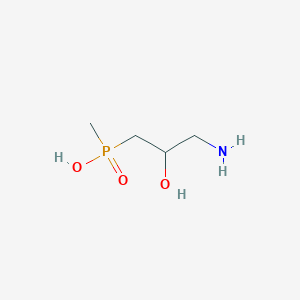

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-hydroxypropyl)-methylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUPFUIGNBPCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CC(CN)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aminolysis of glycidyl derivatives obtained from epichlorohydrin and the corresponding heterocyclic bases . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for (3-Amino-2-hydroxypropyl)-methylphosphinic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the phosphorus center and hydroxyl group under strong oxidizing conditions:

Mechanistic Insight :

Oxidation of the P(III) center in the phosphinic acid group () generates phosphonic acid () intermediates. Concomitant oxidation of the hydroxyl group may yield ketone derivatives under harsher conditions.

Reduction Reactions

Reductive pathways target the phosphinic acid group and amine functionality:

Key Observation :

The hydroxyl group remains inert under mild reduction, while the phosphinic acid group is selectively reduced to phosphinate esters () .

Phospha-Mannich Reaction

This three-component reaction enables efficient synthesis:

-

Reactants : Hypophosphorous acid, formaldehyde, and primary amines .

-

Conditions : Aqueous medium, pH 4–6, 60–80°C.

-

Yield : 86–94% with high diastereoselectivity.

Mechanism :

-

Condensation of amine and aldehyde to form an imine.

-

Nucleophilic attack by hypophosphorous acid at the imine carbon.

Deamination Studies

Reaction with nitrous acid (HNO₂) leads to nitrogen elimination:

| Conditions | Major Products | Byproducts | Reference |

|---|---|---|---|

| NaNO₂, HCl, 0–5°C | Vinylphosphinic acid derivatives | Phosphoric acid (H₃PO₄) |

Pathway :

-

Generation of a 1-phosphonoalkylium ion intermediate.

-

Competing pathways:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH Range | Half-Life (25°C) | Degradation Products | Reference |

|---|---|---|---|

| 1–3 | 2.1 hours | Methylphosphinic acid + glycidol | |

| 7.4 | >48 hours | Negligible decomposition |

Implication : Acidic environments promote cleavage of the C–N bond, releasing bioactive fragments .

Coordination Chemistry

The phosphinic acid and amine groups enable metal chelation:

| Metal Ion | Ligand Ratio | Complex Stability Constant (log β) | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | 1:1 | 8.2 ± 0.3 | Catalytic oxidation | |

| Fe³⁺ | 2:1 | 12.7 ± 0.5 | MRI contrast agent studies |

Structural Analysis :

X-ray crystallography confirms bidentate binding via the phosphoryl oxygen and amine nitrogen .

Scientific Research Applications

Neuropharmacology

The primary application of (3-Amino-2-hydroxypropyl)-methylphosphinic acid lies in its interaction with GABA_B receptors. It serves as a positive modulator, influencing neurotransmission and potentially providing therapeutic effects for conditions such as anxiety, depression, and spasticity.

Case Study: Antidepressant Effects

Research indicates that GABA_B receptor antagonists like CGP 51176, closely related to this compound, exhibit antidepressant-like activity in animal models. In studies involving forced swim tests and chronic mild stress models, these compounds significantly reduced immobility time, suggesting potential antidepressant properties .

Treatment of Spasticity

The compound has been explored for its potential in treating muscle spasticity. Its mechanism involves modulation of GABA_B receptor activity, which is crucial in regulating muscle tone and spasm. The pharmacokinetic properties of this compound allow for effective absorption and sustained therapeutic effects .

Cognitive Enhancement

Studies have also investigated the cognitive-enhancing properties of GABA_B receptor modulators. The administration of this compound may improve cognitive functions by enhancing synaptic plasticity and reducing anxiety-related behaviors .

Table 1: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuropharmacology | GABA_B receptor modulation | Antidepressant effects |

| Treatment of Spasticity | Muscle tone regulation via GABA_B | Reduced muscle spasms |

| Cognitive Enhancement | Modulation of synaptic transmission | Improved memory and learning |

Table 2: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of (3-Amino-2-hydroxypropyl)-methylphosphinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and other proteins, potentially inhibiting their activity . The phosphinic acid group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes in cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Phosphinic Acid Family

The compound belongs to a class of aminophosphinic acids designed to mimic GABA while enhancing receptor subtype selectivity. Key analogs include:

Key Observations:

Role of the Hydroxyl Group: The β-hydroxyl group in this compound enhances GABAC receptor binding compared to non-hydroxylated analogs like CGP35023. This group likely forms hydrogen bonds with residues in the receptor’s binding pocket, such as Ser244 in the ρ1 subunit .

Enantioselectivity :

The R-enantiomer (CGP44533) exhibits higher potency at GABAC receptors (R > S) , contrasting with GABAA receptors, where S-enantiomers of related compounds are more active . This stereoselectivity underscores the structural sensitivity of GABAC receptors.

Methylphosphinic Acid vs. Phosphonic Acid :

Replacement of the phosphonic acid group (as in 3-APA) with a methylphosphinic acid moiety improves lipid solubility and receptor penetration, contributing to higher potency .

Functional Comparison with GABA Receptor Ligands

GABAC Receptor Antagonists

- TPMPA: A cyclic analog with moderate GABAC affinity (Kb ~2 μM) but lower potency than this compound . TPMPA’s selectivity arises from its rigid tetrahydropyridine structure, which avoids interactions with GABAA/B receptors .

- CGP35024 : A linear analog lacking the hydroxyl group, this compound shows weaker GABAC antagonism (Kb ~5 μM) and greater activity at GABAB receptors, highlighting the importance of the hydroxyl group for GABAC specificity .

Agonists and Partial Agonists

- GABOB (4-Amino-3-hydroxybutanoic acid): A hydroxyl-containing GABA analog, GABOB acts as a full agonist at GABAC receptors but lacks the methylphosphinic acid group, resulting in weaker antagonism compared to this compound .

- Muscimol : A potent GABAA agonist but inactive at GABAC receptors, emphasizing the divergent pharmacophores required for receptor subtype targeting .

Biological Activity

(3-Amino-2-hydroxypropyl)-methylphosphinic acid, commonly known as CGP36742, is a phosphinic acid derivative that has garnered attention for its biological activities, particularly in relation to GABA receptors. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of GABA Receptors

GABA (gamma-aminobutyric acid) receptors are critical components of the central nervous system (CNS), primarily functioning as inhibitory neurotransmitter receptors. There are two main types: GABA_A and GABA_B receptors. GABA_A receptors are ionotropic and mediate fast synaptic transmission, while GABA_B receptors are metabotropic and modulate slower synaptic responses through G-protein signaling pathways.

CGP36742 acts primarily as an antagonist at GABA_B receptors. Its mechanism involves binding to the receptor and preventing the activation by endogenous ligands like GABA. This inhibition can lead to a range of physiological effects, including modulation of neurotransmitter release and neuronal excitability.

Binding Affinity and Potency

Research indicates that CGP36742 exhibits significant binding affinity for GABA_B receptors, with studies demonstrating its potency in inhibiting receptor activity. For instance, it has been shown to inhibit neurotransmitter release through its action on voltage-gated calcium channels . The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its potential therapeutic applications .

Table 1: Comparative Binding Affinities of Phosphinic Acid Derivatives

| Compound | Receptor Type | IC50 (μM) | Activity Type |

|---|---|---|---|

| CGP36742 | GABA_B | 0.005 | Antagonist |

| CGP35348 | GABA_B | 0.0024 | Antagonist |

| Baclofen | GABA_B | 0.036 | Agonist |

| CGP35024 | GABA_B | 0.012 | Agonist |

Data sourced from various pharmacological studies on GABA receptor modulation.

Physiological Implications

The antagonistic action of CGP36742 on GABA_B receptors has significant implications for various CNS disorders. It may be beneficial in conditions characterized by excessive inhibitory signaling, such as anxiety disorders or certain forms of epilepsy. Additionally, the compound's ability to modulate neurotransmitter release positions it as a potential candidate for further pharmacological development.

Case Studies

- Anxiety Disorders : A study investigated the effects of CGP36742 in animal models of anxiety. The results indicated that administration of CGP36742 led to reduced anxiety-like behaviors, supporting its role as a potential anxiolytic agent .

- Epilepsy Models : In models of epilepsy, CGP36742 demonstrated efficacy in reducing seizure frequency by inhibiting excessive GABAergic transmission, highlighting its therapeutic potential in seizure management .

- Pain Modulation : Research has also explored CGP36742's role in pain pathways. Its antagonistic effects on GABA_B receptors have been linked to alterations in pain perception, suggesting applications in chronic pain management .

Q & A

Q. What are the established synthetic routes and purification methods for (3-Amino-2-hydroxypropyl)-methylphosphinic acid?

The synthesis typically involves enzymatic resolution of intermediates or tandem esterification. For example, ethyl D,L-(3-phenylacetamido-3-ethoxycarbonylpropyl)-methylphosphinate is synthesized via refluxing with triethyl orthoformate and glacial acetic acid, followed by silica gel chromatography (mobile phase: CH₂Cl₂/methanol, 9:1) to achieve >90% purity . Tandem esterification of aminophosphinic acids, as described in recent protocols, allows stereochemical control, critical for producing enantiomerically pure forms .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- ¹H-NMR : To confirm substituent environments (e.g., δ=7.4 ppm for aromatic protons in intermediates) .

- InChI and CAS indexing : The compound’s InChI key (1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)/t4-/m1/s1) and CAS RN 133345-68-3 provide unambiguous identification .

- Mass spectrometry : Molecular weight (153.12 g/mol) and fragmentation patterns validate purity .

Q. What is the pharmacological profile of this compound at GABA receptors?

The compound exhibits enantioselective activity at GABAC receptors. The (R)-enantiomer acts as a partial agonist at ρ1 and ρ2 subtypes (EC₅₀ ~2–4 µM), while antagonizing ρ3 receptors (KB ~4.8 µM) . This contrasts with structurally similar antagonists like TPMPA (KB = 4.8 µM at ρ3), highlighting its subtype-specific effects .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Enantiomers show divergent receptor interactions. For instance, the (R)-enantiomer binds ρ1/ρ2 via hydrogen bonding to Ser168 and Asn173 residues, while steric clashes at ρ3 receptors (e.g., with Thr129) explain antagonism. The (S)-enantiomer lacks this selectivity due to altered spatial orientation . Chiral chromatography or enzymatic resolution is essential for isolating active enantiomers .

Q. How should researchers design experiments to assess receptor subtype selectivity?

- Two-electrode voltage-clamp electrophysiology : Express ρ1, ρ2, and ρ3 receptors in Xenopus oocytes and measure agonist/antagonist responses (e.g., EC₅₀/KB values) .

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-TPMPA) to quantify displacement by the compound .

- Mutagenesis studies : Modify receptor residues (e.g., Thr129 in ρ3) to identify binding determinants .

Q. How can contradictions in potency data across studies be resolved?

Discrepancies may arise from differences in:

Q. What structural modifications enhance the compound’s selectivity for GABAC over GABAA receptors?

- Steric bulk : Adding methyl groups at C2 (as in 2-MeTACA) reduces ρ3 affinity due to steric hindrance .

- Phosphinic acid vs. carboxylate : Phosphinic derivatives (vs. GABA’s carboxylate) improve metabolic stability and receptor specificity .

- Amino alcohol chain length : Shortening the chain (e.g., from 4-aminobutyl to 3-aminopropyl) decreases cross-reactivity with GABAA.

Key Data for Reference

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 153.12 g/mol | |

| CAS RN | 133345-68-3 | |

| ρ1 Receptor EC₅₀ (R-enantiomer) | 2.7 ± 0.9 µM | |

| ρ3 Receptor KB | 4.8 ± 1.8 µM | |

| Synthetic Yield (enzymatic) | 91% (silica gel purification) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.